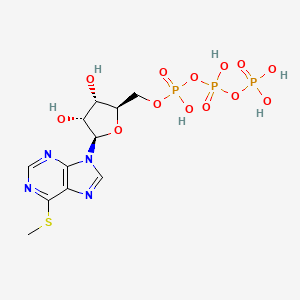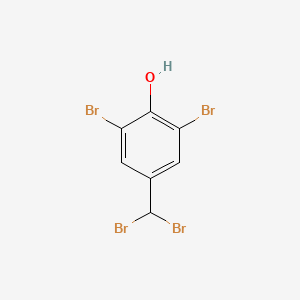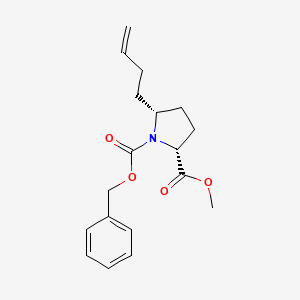![molecular formula C33H47NO7 B13415853 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethyl-6’-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It is a derivative of the milbemycin family, which are known for their biological activities, particularly as insecticides and anthelmintics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as oxidation, reduction, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its biological activities, including its effects on various organisms.
Medicine: Explored for its potential therapeutic applications, particularly as an anthelmintic and insecticide.
Industry: Utilized in the development of new agricultural chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the target organisms . This mechanism is similar to other compounds in the milbemycin family.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abamectin: Another member of the avermectin family, widely used as an insecticide and anthelmintic.
Ivermectin: A popular anthelmintic with a similar structure and mechanism of action.
Uniqueness
What sets this compound apart from similar compounds is its unique spirocyclic oxane ring and the specific arrangement of functional groups.
Propriétés
Formule moléculaire |
C33H47NO7 |
|---|---|
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C33H47NO7/c1-19(2)29-22(5)12-13-32(41-29)17-26-16-25(40-32)11-10-21(4)14-20(3)8-7-9-24-18-38-30-28(34-37)23(6)15-27(31(35)39-26)33(24,30)36/h7-10,15,19-20,22,25-27,29-30,36-37H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+,34-28-/t20-,22-,25+,26-,27-,29+,30+,32+,33+/m0/s1 |
Clé InChI |
DXURXTOWLSHVBO-ZYEXDBTJSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C |
SMILES canonique |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)




![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)



![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)



![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
